Cas no 59236-38-3 (2-amino-4-methyl-benzaldehyde)

2-amino-4-methyl-benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-methylbenzaldehyde

- 2-Amino-4-methyl-benzaldehyde

- CS-0340827

- AKOS006303878

- Z1198276968

- p-methyl amino benzaldehyde

- 59236-38-3

- AB58436

- PS-18072

- SCHEMBL6257642

- MFCD10696882

- EN300-133035

- DB-346760

- JCA23638

- 2-AMINO-4-METHYLBENZALDEHYDE

- 2-amino-4-methyl-benzaldehyde

-

- MDL: MFCD10696882

- インチ: InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3

- InChIKey: XCDGQRLFOGCSAT-UHFFFAOYSA-N

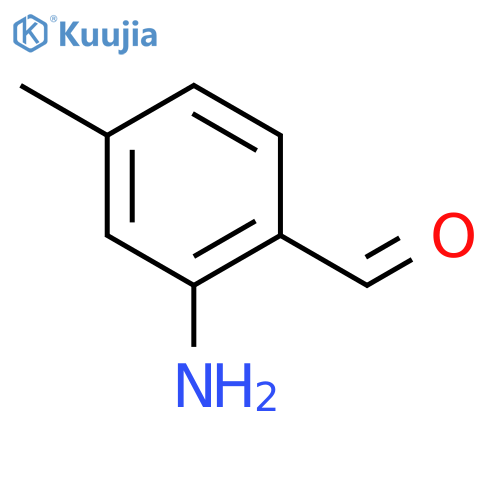

- ほほえんだ: CC1=CC(=C(C=C1)C=O)N

計算された属性

- せいみつぶんしりょう: 135.068413911g/mol

- どういたいしつりょう: 135.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 43.1Ų

2-amino-4-methyl-benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-133035-0.5g |

2-amino-4-methylbenzaldehyde |

59236-38-3 | 95% | 0.5g |

$444.0 | 2023-05-25 | |

| Enamine | EN300-133035-5.0g |

2-amino-4-methylbenzaldehyde |

59236-38-3 | 95% | 5g |

$1654.0 | 2023-05-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0030-1G |

2-amino-4-methyl-benzaldehyde |

59236-38-3 | 97% | 1g |

¥ 2,303.00 | 2023-04-05 | |

| Enamine | EN300-133035-0.05g |

2-amino-4-methylbenzaldehyde |

59236-38-3 | 95% | 0.05g |

$112.0 | 2023-05-25 | |

| abcr | AB482054-250 mg |

2-Amino-4-methylbenzaldehyde; . |

59236-38-3 | 250MG |

€564.60 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y1009002-500mg |

2-Amino-4-methyl-benzaldehyde |

59236-38-3 | 95% | 500mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009002-5g |

2-Amino-4-methyl-benzaldehyde |

59236-38-3 | 95% | 5g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009002-250mg |

2-Amino-4-methyl-benzaldehyde |

59236-38-3 | 95% | 250mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0995290-5g |

2-amino-4-methylbenzaldehyde |

59236-38-3 | 95% | 5g |

$1000 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009002-1g |

2-Amino-4-methyl-benzaldehyde |

59236-38-3 | 95% | 1g |

$340 | 2024-07-28 |

2-amino-4-methyl-benzaldehyde 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

2-amino-4-methyl-benzaldehydeに関する追加情報

Recent Advances in the Application of 2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) in Chemical Biology and Pharmaceutical Research

2-Amino-4-methyl-benzaldehyde (CAS: 59236-38-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief aims to summarize the latest findings on the applications and mechanistic insights of 2-amino-4-methyl-benzaldehyde in pharmaceutical research.

One of the most significant advancements involves the use of 2-amino-4-methyl-benzaldehyde in the synthesis of Schiff base derivatives, which have demonstrated potent antimicrobial activity against a range of pathogens. A 2023 study published in the Journal of Medicinal Chemistry reported that Schiff bases derived from this compound exhibited strong inhibitory effects against multidrug-resistant bacterial strains, including MRSA and E. coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic processes.

In the field of oncology, 2-amino-4-methyl-benzaldehyde has been utilized as a precursor for the development of small-molecule inhibitors targeting specific cancer pathways. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. The study further highlighted the compound's potential in overcoming drug resistance, a major challenge in current cancer therapies.

Beyond its direct therapeutic applications, 2-amino-4-methyl-benzaldehyde has also found use in chemical biology as a versatile probe for studying protein-ligand interactions. Its aldehyde functionality allows for facile conjugation with various nucleophiles, making it an attractive tool for bioconjugation and labeling studies. Recent work published in ACS Chemical Biology showcased its application in the development of activity-based probes for studying enzyme function in complex biological systems.

The safety profile and pharmacokinetic properties of 2-amino-4-methyl-benzaldehyde derivatives have also been a focus of recent research. A 2022 toxicological study in Regulatory Toxicology and Pharmacology provided comprehensive data on the compound's metabolic pathways and potential toxicity concerns, which will be crucial for future drug development efforts. The study identified several major metabolites and proposed metabolic pathways, providing valuable insights for medicinal chemists working with this scaffold.

Looking forward, the unique chemical properties of 2-amino-4-methyl-benzaldehyde continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors for challenging drug targets. As synthetic methodologies continue to advance, we anticipate seeing more sophisticated applications of this versatile building block in the coming years.

59236-38-3 (2-amino-4-methyl-benzaldehyde) 関連製品

- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 1807394-59-7(2-Bromo-4-methyl-3-nitrocinnamic acid)

- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)

- 1554031-48-9(2-(2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 1060284-87-8(1-methyl-2-oxo-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenyl-1,2-dihydropyridine-3-carboxamide)

- 67074-71-9(pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))

- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)

- 2097859-41-9(1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea)